5,5-Difluoro-2-methylcycloheptan-1-one
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Overview
Description
5,5-Difluoro-2-methylcycloheptan-1-one is a fluorinated organic compound with the molecular formula C8H12F2O It is characterized by the presence of two fluorine atoms attached to the fifth carbon of a seven-membered cycloheptanone ring
Scientific Research Applications
5,5-Difluoro-2-methylcycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H227, H315, H318, H335 . These indicate that it is combustible, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-2-methylcycloheptan-1-one typically involves the introduction of fluorine atoms into a cycloheptanone precursor. One common method is the difluoromethylation of 2-methylcycloheptanone using difluorocarbene reagents. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of difluoromethyl groups to the cycloheptanone substrate. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-2-methylcycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cycloheptanone derivatives.
Mechanism of Action
The mechanism by which 5,5-Difluoro-2-methylcycloheptan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Difluoro-2-methylcyclohexan-1-one: A similar compound with a six-membered ring instead of a seven-membered ring.
5,5-Difluoro-2-methylcyclooctan-1-one: A similar compound with an eight-membered ring.
Uniqueness
5,5-Difluoro-2-methylcycloheptan-1-one is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered ring analogs.
Properties
IUPAC Name |
5,5-difluoro-2-methylcycloheptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O/c1-6-2-4-8(9,10)5-3-7(6)11/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHHCNXCAWSWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CCC1=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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